molecular formula C4H5BrClNO B1381533 2-Bromo-4-methyl-1,3-oxazole hydrochloride CAS No. 1803603-56-6

2-Bromo-4-methyl-1,3-oxazole hydrochloride

Cat. No.: B1381533
CAS No.: 1803603-56-6
M. Wt: 198.44 g/mol
InChI Key: QIDPUHPMPYRLNE-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C4H4BrNO·HCl It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1,3-oxazole hydrochloride typically involves the bromination of 4-methyl-1,3-oxazole. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-methyl-1,3-oxazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 2-azido-4-methyl-1,3-oxazole, 2-thiocyanato-4-methyl-1,3-oxazole, and 2-amino-4-methyl-1,3-oxazole.

    Oxidation Reactions: Products include 2-bromo-4-methyl-1,3-oxazole-5-carboxylic acid.

    Reduction Reactions: Products include 4-methyl-1,3-oxazole.

Scientific Research Applications

2-Bromo-4-methyl-1,3-oxazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1,3-oxazole hydrochloride involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The oxazole ring can also undergo various transformations, leading to the formation of biologically active molecules. The exact pathways and targets depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3-oxazole
  • 4-Methyl-1,3-oxazole
  • 2-Chloro-4-methyl-1,3-oxazole

Uniqueness

2-Bromo-4-methyl-1,3-oxazole hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the oxazole ring This combination of substituents imparts specific reactivity and properties to the compound, making it valuable for various synthetic and research applications

Properties

IUPAC Name

2-bromo-4-methyl-1,3-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDPUHPMPYRLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803603-56-6
Record name 2-bromo-4-methyl-1,3-oxazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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